(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid
Overview
Description
(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid is a siderophore produced by the bacterium Pseudomonas aeruginosa. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester iron from their environment, which is essential for their growth and metabolism. This compound plays a crucial role in the iron acquisition process of Pseudomonas aeruginosa, especially under iron-limited conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyochelin involves a series of enzymatic reactions. The biosynthetic pathway starts with the amino acid cysteine, which undergoes several modifications, including cyclization and oxidation, to form the final pyochelin structure. The key enzymes involved in this process are encoded by the pchDCBA operon .
Industrial Production Methods: Industrial production of pyochelin typically involves the cultivation of Pseudomonas aeruginosa under iron-limited conditions to induce the production of siderophores. The bacteria are grown in a controlled environment, and the pyochelin is extracted from the culture medium using various purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form pyochelin sulfoxide.
Reduction: this compound can be reduced back to its original form from its oxidized state.
Complexation: this compound forms complexes with metal ions such as iron (III), zinc (II), and copper (II).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Complexation: Metal salts such as ferric chloride, zinc sulfate, and copper sulfate in aqueous solutions.
Major Products:
Oxidation: this compound sulfoxide.
Reduction: this compound.
Complexation: this compound-metal complexes.
Scientific Research Applications
(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid has several scientific research applications across various fields:
Chemistry: this compound is used as a model compound to study metal chelation and coordination chemistry.
Biology: It is studied for its role in microbial iron acquisition and its impact on bacterial virulence.
Medicine: this compound is investigated for its potential use in developing new antimicrobial agents, as it can inhibit the growth of other microorganisms by sequestering iron.
Mechanism of Action
(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid exerts its effects by binding to iron (III) ions with high affinity, forming a stable complex. This complex is then transported into the bacterial cell via specific receptors on the cell membrane. Once inside the cell, the iron is released from the complex and utilized in various metabolic processes. The molecular targets and pathways involved in this process include the pyochelin receptor FptA and the pyochelin biosynthesis operon pchDCBA .
Comparison with Similar Compounds
Pyoverdine: Another siderophore produced by Pseudomonas aeruginosa, with a higher affinity for iron (III) compared to pyochelin.
Enterobactin: A siderophore produced by Escherichia coli, known for its extremely high affinity for iron (III).
Ferrichrome: A siderophore produced by various fungi, also with a high affinity for iron (III).
Uniqueness of (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid: this compound is unique in its structure, which includes a bisthiazoline ring system, and its moderate affinity for iron (III) compared to other siderophores. This moderate affinity allows Pseudomonas aeruginosa to utilize pyochelin under conditions where other siderophores might be less effective .
Properties
IUPAC Name |
(2R,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZAGXTZXPYND-GBIKHYSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CS[C@@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318690 | |
Record name | Pyochelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79236-62-7, 69772-54-9 | |
Record name | Pyochelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79236-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyochelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyochelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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